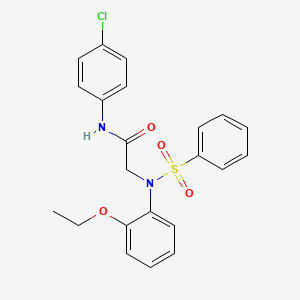
N~1~-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 52432, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
CGP 52432 acts as a competitive antagonist of the GABA receptor, which means it binds to the same site as GABA and prevents its binding. This results in a decrease in GABAergic neurotransmission, leading to an increase in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures in animal models of epilepsy.
Biochemical and Physiological Effects:
CGP 52432 has been shown to have several biochemical and physiological effects, including a decrease in GABAergic neurotransmission, an increase in neuronal excitability, and a reduction in seizure activity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of CGP 52432 is its specificity for the GABA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of CGP 52432 is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several potential future directions for research on CGP 52432. One area of interest is the development of more soluble analogs of CGP 52432 that can be more easily administered in experiments. Another direction is the investigation of the potential therapeutic applications of CGP 52432 in neurological disorders such as epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of CGP 52432 and its effects on neuronal excitability.
Scientific Research Applications
CGP 52432 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and physiology. It has been shown to have an inhibitory effect on the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the regulation of neuronal excitability. This makes CGP 52432 a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-2-29-21-11-7-6-10-20(21)25(30(27,28)19-8-4-3-5-9-19)16-22(26)24-18-14-12-17(23)13-15-18/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFWOBJPYBFTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B4886548.png)
![4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4886561.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B4886573.png)
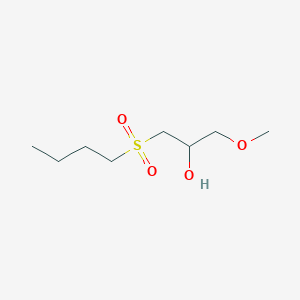
![6-tert-butyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886588.png)
![2-(2,4-dichlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4886590.png)
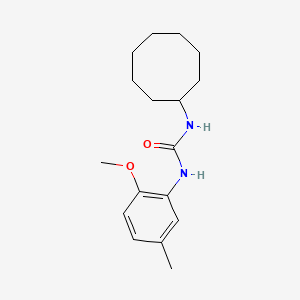
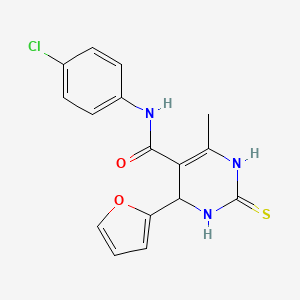
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4886595.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4886597.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinyl)acetamide](/img/structure/B4886598.png)
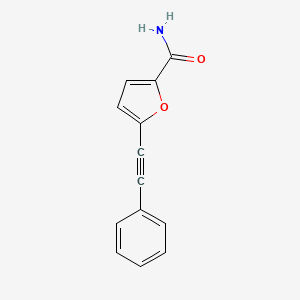
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4886603.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B4886614.png)